molecular formula C20H19O10Cl B600289 Cyanidin 3-monoarabinoside CAS No. 27214-72-8

Cyanidin 3-monoarabinoside

Cat. No. B600289
CAS RN: 27214-72-8
M. Wt: 454.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-monoarabinoside is a natural anthocyanin found in various fruits and vegetables . It has been reported to possess anti-oxidation and anti-tumor effects .

Scientific Research Applications

  • Antioxidant and Anticancer Properties : Cyanidin and its glycosides, including Cyanidin 3-monoarabinoside, are known for their antioxidant activities. For instance, Cyanidin-3-rutinoside has been found to selectively kill leukemic cells by inducing oxidative stress, suggesting its potential in leukemia therapy (Feng et al., 2007).

  • Diabetes Management : Cyanidin and its glycosides demonstrate inhibitory activities against intestinal α-glucosidase and pancreatic α-amylase, which are key enzymes in carbohydrate digestion. This suggests their potential in managing post-prandial blood glucose levels in diabetes (Akkarachiyasit et al., 2010).

  • Neuroprotective Effects : Cyanidin-3-O-glucoside has shown inhibitory potential against enzymes associated with neurodegenerative diseases, suggesting its role as a neuroprotective agent. It also exhibits antioxidant activity, further supporting its therapeutic potential in conditions involving oxidative stress (Cásedas et al., 2019).

  • Antidepressant Effects : Cyanidin has demonstrated efficacy in alleviating depression-like symptoms. This effect is attributed to the modulation of the PI3K/AKT/FoxG1/FGF-2 signaling pathway, which plays a role in neurogenesis (Shan et al., 2020).

  • Anti-inflammatory Properties : Cyanidin-3-glucoside has been found to reduce cytokine-induced inflammation in human intestinal cells, suggesting its potential as a complementary treatment in inflammatory bowel diseases (Serra et al., 2012).

  • Prevention of Protein Glycation and Oxidation : Cyanidin-3-rutinoside has shown effectiveness in inhibiting protein glycation and oxidation, which are processes involved in the development of diabetic complications. This highlights its potential as an antiglycation agent (Thilavech et al., 2015).

  • Stabilizing and Enhancing Bioactivity : The enzymatic acylation of Cyanidin-3-glucoside has been studied for improving its stability and antioxidant activity. This modification could enhance the compound's in vivo antioxidant activity, demonstrating its potential in food and pharmaceutical applications (Zhang et al., 2020).

  • Liver Fibrosis Prevention : Cyanidin-3-O-β-glucoside has been shown to protect against hepatic fibrosis by inhibiting hepatic stellate cell activation, offering a potential therapeutic approach for liver fibrosis prevention (Jiang et al., 2015).

  • Platelet Apoptosis and Megakaryocytic Proplatelet Formation : Cyanidin-3-O-β-glucoside affects platelet apoptosis and enhances megakaryocytic proplatelet formation, indicating its potential role in thrombocytopenia and other platelet-related disorders (Ya et al., 2018).

Safety And Hazards

Based on the Material Safety Data Sheet, Cyanidin 3-monoarabinoside should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment during handling.

Future Directions

Cyanidin 3-monoarabinoside has shown promising health benefits, especially in the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases . Future research could focus on enhancing its bioavailability and understanding its interaction with gut microbiota .

properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCVMQMKRICXJC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin-3-O-arabinose chloride

Citations

For This Compound
24
Citations
C Zapsalis, FJ Francis - Journal of Food Science, 1965 - Wiley Online Library
… The Rf values for cyanidin-3-monogalactoside and cyanidin-3monoarabinoside were similar to those published by Harborne (1959, 1962). Values for peonidin-3monogalactoside …
Number of citations: 137 ift.onlinelibrary.wiley.com
RE Buckmire, FJ Francis - Journal of Food Science, 1976 - Wiley Online Library
… The red pigments of miracle fruit (14.3 mg/lOOg fresh wt) were cyanidin-3-monogalactoside, cyanidin-3monoglucoside, cyanidin-3-monoarabinoside, delphinidin-3-monogalactoside …
Number of citations: 38 ift.onlinelibrary.wiley.com
F Kader, B Rovel, M Girardin, M Metche - Food Chemistry, 1996 - Elsevier
A scheme for the fractionation of flavonoid and nonflavonoid compounds is presented. The phenolic compounds of Highbush blueberries (cultivar ‘Coville’) were analysed by high …
Number of citations: 249 www.sciencedirect.com
BH Sun, FJ Francis - Journal of Food Science, 1967 - Wiley Online Library
The anthocyanin pigments of Red Delicious apples were isolated and identified from their chromatographic, spectral and chemical properties. The maior pigment was cyanidin‐3‐…
Number of citations: 85 ift.onlinelibrary.wiley.com
T BAN, M ISHIMARU, K OSE… - Food Preservation …, 2003 - jstage.jst.go.jp
… がcyanidin-3-monoarabinoside(以 … 6 : cyanidin- 3 -monoarabinoside, no. 7 : petunidin- 3 -monoglucoside, no. … 6 : cyanidin- 3 -monoarabinoside, no. 7 : petunidin- 3 -monoglucoside, no. …
Number of citations: 2 www.jstage.jst.go.jp
SM Smith, PA Thompson - Kew Bulletin, 1969 - JSTOR
… crimson Cyanidin 3-monogalactoside Harborne, 1962 Cyanidin 3-monoarabinoside … Thomsonii crimson Cyanidin 3-monogalactoside Harborne, 1962 Cyanidin 3-monoarabinoside …
Number of citations: 11 www.jstor.org
VG Doddawad, S Shivananda, CS Vidya… - … Journal of Nutrition …, 2022 - journals.lww.com
… [ 12 ] Leaves contain cyanidin-3-monoglucoside, cyanidin-3-monogalactoside, delphinidin-3-monoarabinoside, cyanidin-3-monoarabinoside, and delphinidin-3-monogalactoside. …
Number of citations: 2 journals.lww.com
B Mangla, K Kohli - 2018 - growables.org
… delphinidin-3monoarabinoside, cyanidin-3-monoarabinoside, and delphinidin-3monogalactoside using paper chromatography and spectral analysis. Rutin, gallic acid, ferulic acid, …
Number of citations: 0 www.growables.org
GE Inglett, D Chen - Journal of food science, 2011 - Wiley Online Library
Miracle Fruit (Synsepalum dulificum) has been studied because of its unique taste modifying properties. This study investigated contents of phenolics, flavonoids, and antioxidant …
Number of citations: 86 ift.onlinelibrary.wiley.com
T FULEKI, FJ Francis - Journal of food science, 1968 - Wiley Online Library
A new method was developed to determine the quantities of the four major anthocyanins in cranberry and cranberry products. The pigments were streaked on Whatman No. 1 paper …
Number of citations: 54 ift.onlinelibrary.wiley.com

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